molecular formula C20H15N B12513542 10-(2-Methylphenyl)benzo[h]quinoline

10-(2-Methylphenyl)benzo[h]quinoline

Cat. No.: B12513542
M. Wt: 269.3 g/mol
InChI Key: XWEWEQMRQVKKCO-UHFFFAOYSA-N
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Description

10-(o-Tolyl)benzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a benzo[h]quinoline core with an o-tolyl substituent at the 10th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(o-Tolyl)benzo[h]quinoline can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . The reaction conditions typically involve heating the reactants under reflux in a suitable solvent.

Industrial Production Methods

Industrial production of 10-(o-Tolyl)benzo[h]quinoline may involve large-scale cycloisomerization processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation and solvent-free conditions has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

10-(o-Tolyl)benzo[h]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by transition metals or other oxidizing agents.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can lead to a variety of substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 10-(o-Tolyl)benzo[h]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

10-(o-Tolyl)benzo[h]quinoline can be compared with other quinoline derivatives, such as:

The uniqueness of 10-(o-Tolyl)benzo[h]quinoline lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other quinoline derivatives .

Properties

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

10-(2-methylphenyl)benzo[h]quinoline

InChI

InChI=1S/C20H15N/c1-14-6-2-3-9-17(14)18-10-4-7-15-11-12-16-8-5-13-21-20(16)19(15)18/h2-13H,1H3

InChI Key

XWEWEQMRQVKKCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC3=C2C4=C(C=CC=N4)C=C3

Origin of Product

United States

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